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Compound of Interest

2-Chloro-5-Fluoropyridine-3-
Compound Name:
carbaldehyde

Cat. No.: B113096

CAS Number: 851484-95-2

Introduction

2-Chloro-5-Fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that serves
as a versatile and valuable building block in synthetic organic chemistry. Its trifunctional nature,
featuring a reactive aldehyde group, a chloro substituent amenable to nucleophilic substitution
and cross-coupling reactions, and a fluoro group that can modulate physicochemical
properties, makes it a significant intermediate for the synthesis of complex heterocyclic
compounds. This technical guide provides an in-depth overview of its properties, synthesis, and
applications, with a focus on its utility for researchers, scientists, and professionals in the field
of drug development.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-5-Fluoropyridine-3-carbaldehyde
are summarized in the table below. This data is essential for its handling, reaction setup, and
analytical characterization.
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Property Value Reference(s)

CAS Number 851484-95-2 [1][2][3]

Molecular Formula CeHsCIFNO [1][2]

Molecular Weight 159.55 g/mol [11[2]

Physical Form Solid [1]

SMILES String Fclcnc(Clec(C=0)cl [1]

InChi Key IMQFWCDQEAIYJV- ]

UHFFFAOYSA-N

MDL Number MFCD03095247 [1]

Synthesis

While specific, peer-reviewed synthesis protocols for 2-Chloro-5-Fluoropyridine-3-
carbaldehyde are not extensively detailed in public literature, a plausible and widely utilized
method for the preparation of related substituted pyridine-3-carbaldehydes is the Vilsmeier-
Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or
heterocyclic ring.

Proposed Synthetic Workflow

The synthesis would likely proceed via the Vilsmeier-Haack formylation of a corresponding 2-
chloro-5-fluoro-substituted pyridine precursor. The logical workflow is depicted below.
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Caption: Proposed Vilsmeier-Haack synthesis workflow.

Representative Experimental Protocol (Vilsmeier-Haack
Formylation)

This protocol is a representative methodology based on the synthesis of structurally similar
compounds, such as 2-chloroquinoline-3-carbaldehyde. Researchers should conduct small-
scale trials to optimize conditions for the specific substrate.

» Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, thermometer, and a nitrogen inlet, cool dimethylformamide (DMF, ~3.0 eq.)
to 0-5 °C in an ice bath.
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» Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, ~3.0 eq.) dropwise to the
cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at
this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier
reagent.

o Substrate Addition: Add the 2-chloro-5-fluoro-aniline precursor (~1.0 eq.) to the reaction
mixture.

o Reaction: Slowly warm the mixture to room temperature and then heat to 75-80 °C. Monitor
the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-8 hours.

e Quenching and Work-up: After completion, cool the reaction mixture to room temperature
and carefully pour it into a beaker of crushed ice with vigorous stirring.

e Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated
sodium bicarbonate or sodium hydroxide solution) until a precipitate forms or the solution is
neutral/basic. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl
acetate or dichloromethane) three times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be
purified by column chromatography on silica gel to yield the pure 2-Chloro-5-
Fluoropyridine-3-carbaldehyde.

Applications in Research and Drug Development

2-Chloro-5-Fluoropyridine-3-carbaldehyde is not typically an active pharmaceutical
ingredient (API) itself but rather a key intermediate. Its value lies in the strategic combination of
reactive sites, allowing for the generation of diverse molecular scaffolds for drug discovery
programs.

Role as a Versatile Chemical Intermediate

The presence of three distinct functional handles allows for a variety of subsequent chemical
transformations:
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» Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to
an alcohol, reductive amination, and condensation reactions to form imines (Schiff bases),
hydrazones, or olefins (e.g., Wittig or Horner-Wadsworth-Emmons reactions).

e Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards
nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

e Fluoro Group: The fluorine atom at the 5-position significantly influences the electronic
properties of the pyridine ring. Fluorine substitution is a common strategy in medicinal
chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

The following diagram illustrates the role of this compound as a central hub for generating
molecular diversity.
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Caption: Reaction pathways for generating molecular diversity.

Representative Experimental Protocol (Imine Formation)

This protocol describes a common reaction involving the aldehyde functional group, based on
procedures for similar aldehydes.
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e Setup: In a round-bottom flask, dissolve 2-Chloro-5-Fluoropyridine-3-carbaldehyde (1.0
eg.) in a suitable solvent such as dichloromethane or ethanol.

e Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.

o Reaction: Stir the mixture at room temperature. The reaction can be catalyzed by a few
drops of acetic acid. For less reactive amines, heating to 60-65 °C may be necessary.

e Monitoring: Monitor the reaction for the consumption of the aldehyde by TLC. The formation
of the imine can also be observed by *H NMR spectroscopy (disappearance of the aldehyde
proton signal and appearance of the imine proton signal).

e Work-up: Upon completion, cool the mixture and remove the solvent under reduced
pressure.

 Purification: The resulting imine (Schiff base) can often be used in the next step without
further purification. If necessary, it can be purified by recrystallization or column
chromatography.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-5-Fluoropyridine-3-carbaldehyde should be
handled with appropriate safety precautions.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed
safety information.

Conclusion
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2-Chloro-5-Fluoropyridine-3-carbaldehyde (CAS 851484-95-2) is a highly functionalized
heterocyclic compound with significant potential as an intermediate in the synthesis of novel
compounds, particularly within the pharmaceutical and agrochemical industries. Its unique
combination of an aldehyde, a chloro group, and a fluoro group on a pyridine core provides
medicinal chemists with a powerful tool for generating diverse molecular libraries for the
discovery of new bioactive agents. The synthetic and reaction protocols outlined in this guide
serve as a foundation for its effective utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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